Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride
Description
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is a fluorene-derived compound featuring a carboxylic acid group at position 9, esterified with a 2-(isobutylamino)ethyl moiety, and stabilized as a hydrochloride salt. The isobutylamino substituent introduces a branched alkylamine chain (C4H9), distinguishing it from linear or cyclic amine analogs. The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmacological applications.
Properties
CAS No. |
63957-01-7 |
|---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
butan-2-yl-[2-(9H-fluorene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-14(2)21-12-13-23-20(22)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,14,19,21H,3,12-13H2,1-2H3;1H |
InChI Key |
IXBBCDAOBKUSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[NH2+]CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of Fluorene-9-carboxylic acid | Reaction of fluorene with dialkyl carbonate (e.g., dimethyl or diethyl carbonate) in the presence of alkali metal hydrides (e.g., sodium hydride) or potassium alcoholates | Temperature: 40–80 °C; Reaction time: 2–8 hours; Solvent: dialkyl carbonate or aromatic solvents like toluene | Dialkyl carbonate serves both as reactant and solvent; excess dialkyl carbonate (4-15 fold) improves yield but too much is uneconomical |
| 2 | Neutralization and isolation | Neutralization of reaction mixture with aqueous strong acid (e.g., hydrochloric acid) under cooling to prevent temperature rise above 40 °C | Filtration and separation of aqueous and organic phases | Crude fluorene-9-carboxylic acid precipitates as light beige crystals |
| 3 | Esterification with 2-(isobutylamino)ethanol | Reaction of fluorene-9-carboxylic acid with 2-(isobutylamino)ethanol in presence of strong acid catalyst | Conditions vary; typically reflux or controlled heating | Facilitates formation of 2-(isobutylamino)ethyl ester |
| 4 | Formation of hydrochloride salt | Treatment of the ester with hydrochloric acid to form the hydrochloride salt | Controlled temperature to maintain product integrity | Enhances solubility and stability |
Industrial Production Considerations
- Large-scale production uses automated reactors and continuous flow systems to optimize yield and purity.
- Reaction parameters such as temperature, catalyst concentration, and reactant ratios are tightly controlled.
- Crystallization is the preferred purification method to obtain high-purity product.
Chemical Reaction Analysis
Reaction Types Involved
| Reaction Type | Description | Common Reagents | Products Formed |
|---|---|---|---|
| Esterification | Formation of ester bond between fluorene-9-carboxylic acid and 2-(isobutylamino)ethanol | Strong acid catalysts (e.g., sulfuric acid, hydrochloric acid) | Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester |
| Salt Formation | Conversion of amine group to hydrochloride salt | Hydrochloric acid | Hydrochloride salt of the ester |
| Oxidation (side reactions) | Possible oxidation of fluorene derivatives | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction (side reactions) | Reduction of ester groups | LiAlH4 | Alcohol derivatives |
| Substitution (side reactions) | Nucleophilic substitution on ester or amine groups | Amines, alkoxides | Substituted esters or amines |
Reaction Conditions Summary
- Esterification requires acidic conditions and controlled heating.
- Salt formation is conducted at low temperatures to avoid decomposition.
- Side reactions are minimized by controlling reagent purity and reaction times.
Research Findings and Data Tables
Key Synthetic Pathway Data
| Parameter | Value/Range | Comments |
|---|---|---|
| Temperature for esterification | 40–80 °C | Optimal for reaction kinetics without decomposition |
| Reaction time | 2–8 hours | Sufficient for completion |
| Dialkyl carbonate excess | 4–15 fold | Balances yield and economic feasibility |
| Yield of fluorene-9-carboxylic acid | ~80% | Based on fluorene starting material |
| Purification method | Crystallization | Produces light beige crystals with melting point 226–230 °C |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C20H24ClNO2 | |
| Molecular weight | 345.9 g/mol | |
| CAS number | 63957-01-7 | |
| Melting point (fluorene-9-carboxylic acid) | 226–230 °C |
Applications Related to Preparation
| Application Area | Use of Compound | Preparation Relevance |
|---|---|---|
| Medicinal Chemistry | Precursor for antidiabetic and antiarrhythmic drugs | High purity ester required for pharmaceutical synthesis |
| Material Science | Polymer and nanomaterial synthesis | Controlled ester formation affects polymer properties |
| Structure-Activity Relationship Studies | Lead compound modification | Precise synthesis allows systematic biological evaluation |
Chemical Reactions Analysis
Types of Reactions
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Scientific Research Applications
Key Synthetic Pathway
- Starting Materials : Fluorene and dialkyl carbonates (e.g., dimethyl carbonate).
- Reagents : Alkali metal hydrides (like sodium hydride) and potassium alcoholates.
- Process :
- The reaction is conducted at temperatures between 40°C to 80°C over a period of 2 to 8 hours.
- Following the reaction, the mixture is neutralized with an acid (commonly hydrochloric acid), leading to the formation of the desired ester.
- The final product is purified through crystallization.
This process results in a compound that is crucial for synthesizing various pharmaceuticals, especially those targeting metabolic disorders.
Medicinal Chemistry
Fluorene-9-carboxylic acid derivatives are primarily recognized for their role as intermediates in the synthesis of pharmaceutical compounds:
- Antidiabetic Drugs : The compound serves as a precursor in the synthesis of medications aimed at managing diabetes, enhancing glucose metabolism.
- Antiarrhythmic Agents : It is also utilized in developing drugs that regulate heart rhythm disorders.
Structure-Activity Relationship Studies
In medicinal chemistry, fluorene derivatives are employed to study structure-activity relationships (SAR). This involves:
- Investigating Modifications : Researchers modify the fluorene structure to assess how changes affect biological activity and therapeutic efficacy.
- Lead Compound Development : Identifying lead compounds for further development into effective drugs.
Material Science
Fluorene-9-carboxylic acid derivatives have potential applications in material science:
- Polymer Chemistry : They can be used to synthesize novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
- Nanotechnology : Their unique structure makes them suitable for creating nanomaterials with applications in electronics and photonics.
Data Tables
| Application Area | Specific Use |
|---|---|
| Medicinal Chemistry | Antidiabetic and antiarrhythmic drug synthesis |
| Structure-Activity Relationship | Lead compound modification studies |
| Material Science | Polymer synthesis and nanotechnology |
Case Study 1: Antidiabetic Drug Development
A recent study explored the synthesis of a new antidiabetic agent using fluorene-9-carboxylic acid as an intermediate. The research demonstrated that modifications to the fluorene structure enhanced glucose uptake in cellular models by up to 30% compared to existing drugs.
Case Study 2: Polymer Applications
Research into polymer materials utilizing fluorene derivatives showed promising results in creating thermally stable materials suitable for high-temperature applications. The synthesized polymers exhibited improved mechanical properties and thermal resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with cellular components. The amine group may also play a role in modulating biological activity by interacting with receptors or enzymes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Predicted Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound’s branched isobutyl group likely reduces its molecular weight compared to ’s dibutyl analog. The cyclic amine in increases rigidity and steric hindrance.
- Collision Cross Section (CCS) : ’s linear dibutyl chains yield a higher CCS (192.9 Ų) due to increased surface area. The target’s branched structure may lower CCS (~180–190 Ų) via compact molecular packing.
- Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, but bulky substituents (e.g., dibutyl or piperidyl) may reduce solubility compared to the target’s isobutyl group.
Research and Patent Landscape
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling Fluorene-9-carboxylic acid derivatives in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation . Storage should be in airtight containers under ambient temperature, away from incompatible materials like strong oxidizers . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Toxicity data indicate potential skin irritation, so exposure controls (e.g., local exhaust ventilation) are essential .
Q. How can researchers synthesize esters of Fluorene-9-carboxylic acid, and what factors influence reaction yields?
- Methodological Answer : A common approach involves coupling fluorenyl intermediates with amine derivatives using reagents like HATU in dimethylformamide (DMF) . Key variables include:
- Reagent stoichiometry : Excess amine (1.2–1.5 equivalents) improves esterification efficiency.
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–50%) effectively isolates the target compound .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorenyl intermediates, while non-polar solvents may precipitate by-products .
Advanced Research Questions
Q. How do copper catalysts influence the decarboxylation mechanism of Fluorene-9-carboxylic acid, and what analytical methods validate by-product formation?
- Methodological Answer : Copper catalysts (e.g., pentafluorophenylcopper) mediate radical intermediates during decarboxylation, favoring fluorene formation (85% yield) over dimeric by-products like 9,9'-bifluorenyl . Reaction conditions (e.g., 225–230°C in quinoline) suppress side reactions . Analytical validation includes:
- NMR spectroscopy : Distinguishes fluorene (δ 7.2–7.8 ppm multiplet) from dimeric by-products (δ 4.8–5.2 ppm for bifluorenylidene) .
- Thin-layer chromatography (TLC) : Silica gel plates with hexane eluent resolve fluorene (Rf ~0.7) and 9,9'-bifluorenyl (Rf ~0.5) .
Q. What challenges arise in detecting Fluorene-9-carboxylic acid derivatives in environmental matrices, and how can recovery rates be optimized?
- Methodological Answer : Low recovery (<10%) in soil samples is attributed to matrix interference and losses during solvent exchange steps . Mitigation strategies include:
- SPE fractionation : Use acetonitrile/water/triethylamine (ACN:H2O:TEA, 90:9:1) to elute acidic fractions, improving GC-MS resolution .
- Derivatization alternatives : Replace BSTFA with MSTFA for higher stability of trimethylsilyl esters .
- Quality controls : Spike internal standards (e.g., deuterated fluorene) to quantify recovery losses during evaporation .
Q. How can contradictory data on decarboxylation yields be resolved when varying copper sources or reaction temperatures?
- Methodological Answer : Yields vary with copper valence (e.g., Cu⁰ vs. Cu²⁺) and solvent systems. For example:
- Copper powder in quinoline : Achieves 85% fluorene yield at reflux (vs. 38% in uncatalyzed thermal decarboxylation at 290°C) .
- Basic copper carbonate : Produces lower yields (30% recovery of starting material) due to incomplete activation .
- Data reconciliation : Compare TLC and NMR results across replicates to identify systematic errors (e.g., sublimation losses at high temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
